

Spectroscopic Analysis of 2-(Oxiran-2-yl)furan: A Technical Overview

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Compound of Interest

Compound Name: 2-(Oxiran-2-yl)furan

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Introduction

2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a heterocyclic compound featuring a furan ring substituted with an oxirane (epoxide) ring. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The reactive epoxide ring allows for a variety of nucleophilic ring-opening reactions, while the furan moiety can participate in various cycloadditions and other transformations characteristic of aromatic heterocycles. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of its chemical reactions.

This technical guide provides a summary of the available spectroscopic data for **2-(Oxiran-2-yl)furan**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of comprehensive, publicly accessible experimental spectra and detailed protocols for this specific compound, this guide is based on typical spectroscopic values for similar structural motifs and general principles of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for **2-(Oxiran-2-yl)furan**. It is important to note that actual experimental values can vary

depending on the solvent, concentration, and instrument used.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5 (Furan)	~7.4	dd	J ≈ 1.8, 0.8
H3 (Furan)	~6.3	dd	J ≈ 3.2, 0.8
H4 (Furan)	~6.2	dd	J ≈ 3.2, 1.8
H1' (Oxirane CH)	~3.9	dd	J ≈ 4.0, 2.5
H2'a (Oxirane CH_2)	~3.1	dd	J ≈ 5.5, 4.0
H2'b (Oxirane CH_2)	~2.8	dd	J ≈ 5.5, 2.5

Predicted data is based on typical chemical shifts for furan and epoxide protons. The exact values and coupling constants require experimental verification.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Carbon Assignment	Chemical Shift (δ , ppm)
C2 (Furan)	~152
C5 (Furan)	~143
C3 (Furan)	~110
C4 (Furan)	~108
C1' (Oxirane CH)	~52
C2' (Oxirane CH_2)	~48

Predicted data is based on typical chemical shifts for furan and epoxide carbons.

Table 3: IR Spectroscopic Data (Expected Absorptions)

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C-H (Furan)	Stretching	3100 - 3150
C-H (Oxirane)	Stretching	2990 - 3050
C=C (Furan)	Stretching	1500 - 1600
C-O-C (Furan)	Asymmetric Stretching	1250 - 1280
C-O-C (Oxirane)	Asymmetric Ring Stretch	~1250
C-O-C (Oxirane)	Symmetric Ring Stretch ("Ring Breathing")	800 - 950

Table 4: Mass Spectrometry Data

Technique	Expected [M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Pathways
Electron Ionization (EI)	110.0368 (Exact Mass)	- Loss of CO (-28) - Loss of CHO (-29) - Furan ring fragmentation
Electrospray Ionization (ESI)	111.0441 (for [M+H] ⁺)	Dependent on ionization conditions, typically shows the protonated molecular ion.

Experimental Protocols

Detailed, published experimental protocols for the acquisition of spectroscopic data specifically for **2-(Oxiran-2-yl)furan** are not readily available. However, the following outlines general methodologies that would be employed for its characterization.

General NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-(Oxiran-2-yl)furan** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

- ^1H NMR Acquisition: Acquire the proton spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum and provide information on the number of attached protons. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ^1H NMR.

General IR Spectroscopy Protocol

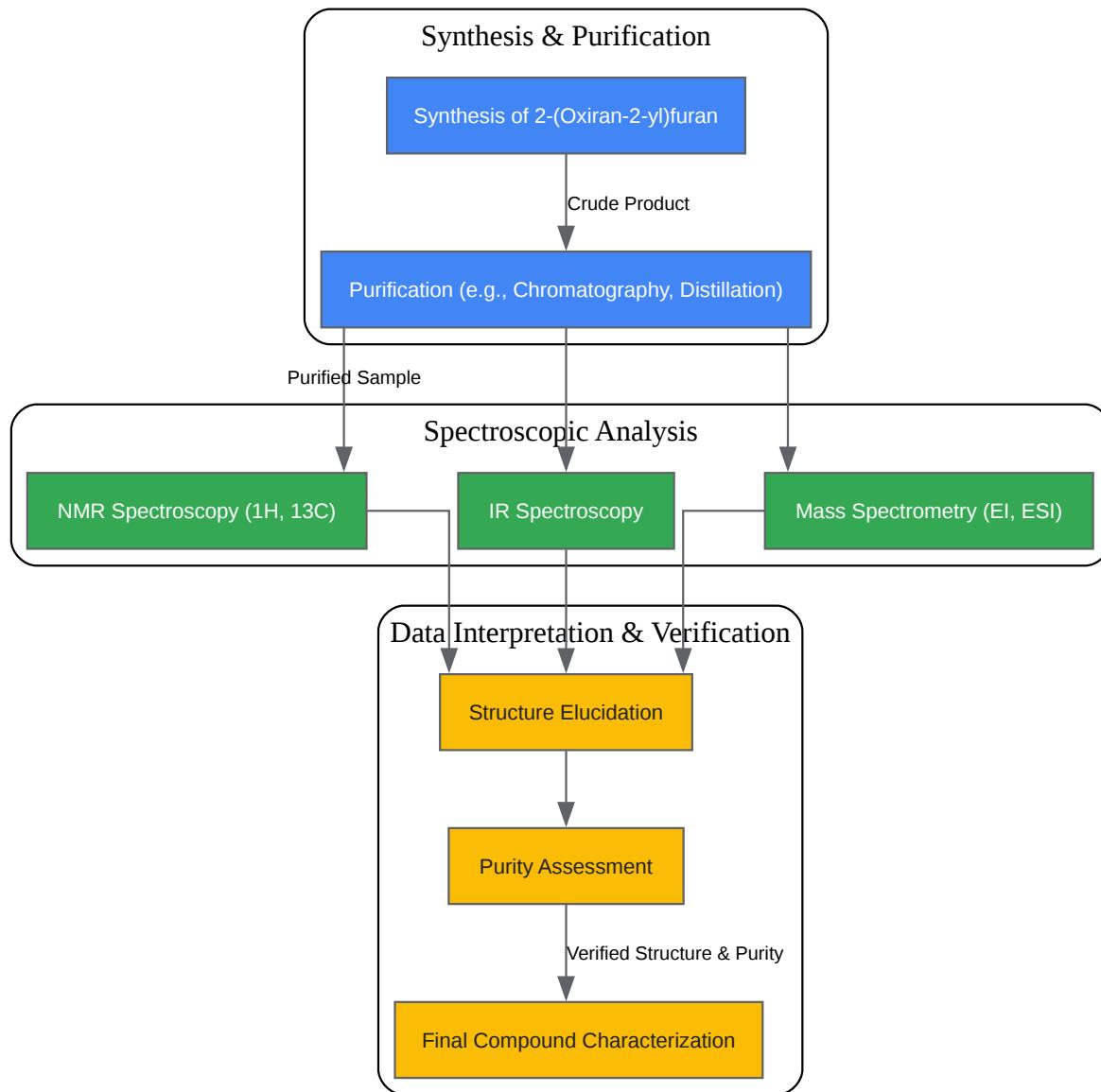
- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl_4 , CHCl_3) can be analyzed in a liquid cell.
- Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

General Mass Spectrometry Protocol

- Sample Introduction: The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
- Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecular ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2-(Oxiran-2-yl)furan**.

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(Oxiran-2-yl)furan**.

Conclusion

The spectroscopic characterization of **2-(Oxiran-2-yl)furan** is essential for confirming its structure and purity, which are critical for its application in research and development. While detailed experimental data in the public domain is scarce, the expected spectroscopic signatures can be predicted based on the known properties of the furan and oxirane functional groups. The methodologies and workflow presented here provide a general framework for the analysis of this and similar small molecules. Researchers working with **2-(Oxiran-2-yl)furan** are encouraged to perform thorough spectroscopic analysis and to publish their findings to enrich the collective knowledge base for this promising chemical entity.

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